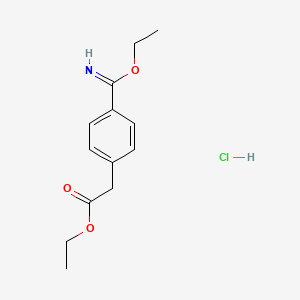

(4-Ethoxycarbonimidoyl-phenyl)-acetic acid ethyl ester hydrochloride

Vue d'ensemble

Description

(4-Ethoxycarbonimidoyl-phenyl)-acetic acid ethyl ester hydrochloride, also known as EtOCPA, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. EtOCPA is a derivative of (4-carboxyphenyl)glycine, which is an amino acid that is involved in the regulation of neurotransmitters in the central nervous system. In

Applications De Recherche Scientifique

Antioxidant Activities

Hydroxycinnamates, structurally related to "(4-Ethoxycarbonimidoyl-phenyl)-acetic acid ethyl ester hydrochloride," exhibit significant in vitro and in vivo antioxidant activities. These compounds, including ferulic acid and its derivatives, demonstrate potent antioxidant activity by scavenging various radicals and acting as chain-breaking antioxidants. The antioxidant properties of hydroxycinnamates like ferulic acid, caffeic acid, and their derivatives have been extensively studied, indicating their potential in reducing disease risk and promoting health through dietary intake (Shahidi & Chandrasekara, 2010).

Biotechnological Production

Lactic acid, a key hydroxycarboxylic acid commercially produced from biomass fermentation, serves as a precursor for several valuable chemicals, including esters, through chemical and biotechnological routes. Research indicates that biotechnological processes for producing lactic acid derivatives might replace chemical routes due to their "greener" properties, highlighting the potential application of related esters in green chemistry (Gao, Ma, & Xu, 2011).

Environmental Impact of Esters

Esters derived from hydroxycinnamates and similar compounds have been studied for their environmental impact, particularly in aquatic environments. For instance, phthalate esters, used as plasticizers, are extensively synthesized and utilized, disrupting metabolic processes in plant, algal, and microbial communities. Studies suggest the need for further research to elucidate the ecological consequences of synthetic esters entering the ecosystem (Huang et al., 2021).

Role in Acidizing Operations

In the oil and gas industry, organic acids, including acetic acid and its derivatives, play a crucial role in acidizing operations for enhancing the permeability of carbonate and sandstone formations. These acids, due to their less corrosive nature and better penetration capabilities, are preferred over traditional hydrochloric acid in certain applications, demonstrating the industrial significance of ester compounds in enhancing resource extraction efficiency (Alhamad et al., 2020).

Propriétés

IUPAC Name |

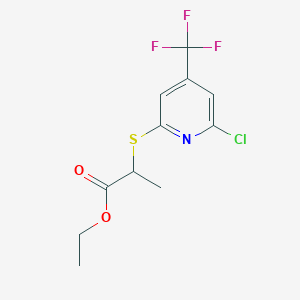

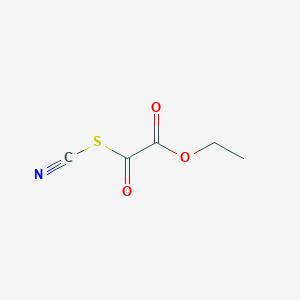

ethyl 2-[4-(C-ethoxycarbonimidoyl)phenyl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-3-16-12(15)9-10-5-7-11(8-6-10)13(14)17-4-2;/h5-8,14H,3-4,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZUDPALSMFUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C(=N)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1413073.png)